molecular formula C7H5Cl2F3N2 B3043175 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine CAS No. 771580-45-1

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine

Cat. No. B3043175
CAS RN: 771580-45-1
M. Wt: 245.03 g/mol
InChI Key: CSDRMDGRPGMSKE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a chemical compound with the empirical formula C6H2Cl2F3N . It is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities .


Synthesis Analysis

An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, the key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine was undertaken . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been explored .


Molecular Structure Analysis

The molecular weight of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is 215.99 . The SMILES string representation of the molecule is FC(F)(F)c1cc(Cl)nc(Cl)c1 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a liquid at room temperature . It has a refractive index of 1.473 and a density of 1.505 g/mL at 25 °C . Its boiling point is 56-57 °C at 10 mmHg .

Scientific Research Applications

Agrochemicals and Fungicides

Trifluoromethyl-substituted pyridines, including 2,6-dichloro-4-(trifluoromethyl)pyridine, have been investigated for their pesticidal properties. Researchers have found that this compound exhibits higher fungicidal activity compared to chlorine-substituted derivatives . It serves as a valuable building block for the synthesis of novel fungicides and agrochemicals.

Fluazinam Synthesis

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine (2,3,5-DCTF) plays a crucial role in the synthesis of fluazinam, a fungicide used in crop protection. Its incorporation into fluazinam’s chemical structure contributes to its effectiveness against fungal pathogens .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause respiratory irritation . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H,2,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDRMDGRPGMSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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